molecular formula C21H23N3OS B12593109 N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12593109
M. Wt: 365.5 g/mol
InChI Key: RWXRCMADLVAFJX-UHFFFAOYSA-N
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Description

N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a quinazoline core substituted with a 4-methylphenyl group at position 2 and a thioether-linked acetamide side chain.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H23N3OS/c1-3-4-13-22-19(25)14-26-21-17-7-5-6-8-18(17)23-20(24-21)16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,22,25)

InChI Key

RWXRCMADLVAFJX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Core

The quinazoline core is synthesized via cyclization reactions using appropriate precursors. This step typically involves:

  • Reactants : Aminobenzoic acid derivatives and formamide or similar reagents.
  • Reaction Conditions : Elevated temperatures (150–200°C) under acidic or basic conditions to facilitate cyclization.
  • Outcome : Formation of the quinazoline skeleton, which serves as the backbone for subsequent functionalization.

Introduction of the Butyl Group

The butyl group is added through nucleophilic substitution:

  • Reactants : Quinazoline intermediate and butylating agents such as butyl bromide or butyl iodide.
  • Reaction Conditions : Typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate to enhance nucleophilicity.
  • Outcome : Substitution at the desired position on the quinazoline ring.

Attachment of the Sulfanyl Group

The sulfanyl group is introduced via thiolation:

  • Reactants : Methylphenyl thiol and quinazoline intermediate.
  • Reaction Conditions : Mild temperatures (50–80°C) in solvents such as ethanol or methanol, with catalytic amounts of acids or bases.
  • Outcome : Formation of the final sulfanyl acetamide structure.

Industrial Production Methods

For large-scale synthesis, industrial methods optimize these steps to ensure scalability and reproducibility:

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various transformations:

  • Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride.
  • Substitution : The butyl group can be replaced by other alkyl groups via nucleophilic substitution.

Common Reagents and Conditions

Reaction Type Reagents Conditions Products
Oxidation Hydrogen peroxide, m-chloroperbenzoic acid Mild temperatures Sulfoxides, sulfones
Reduction Lithium aluminum hydride, sodium borohydride Room temperature Alcohol derivatives
Substitution Alkyl halides (e.g., methyl iodide) Polar solvents Alkyl derivatives

Data Table: Key Parameters in Synthesis

Step Reactants Solvents Temperature Range Outcome
Quinazoline Core Formation Aminobenzoic acid + formamide Acidic/basic medium 150–200°C Quinazoline skeleton
Butyl Group Introduction Quinazoline intermediate + butyl bromide DMF/acetonitrile Room temperature Butylated quinazoline derivative
Sulfanyl Group Attachment Methylphenyl thiol + intermediate Ethanol/methanol 50–80°C Final sulfanyl acetamide

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group undergoes nucleophilic displacement under basic conditions. This reactivity enables modifications of the acetamide side chain or quinazoline ring:

Reagents/ConditionsProductsYield (%)Key Observations
NaH, DMF, alkyl/aryl halidesS-alkylated or S-arylated derivatives60–75Enhanced steric bulk reduces electrophilic quinazoline reactivity
K₂CO₃, DMF, benzyl bromideBenzyl-thioether analogs68Requires anhydrous conditions to avoid hydrolysis

Mechanism : The sulfur lone pair attacks electrophilic centers, forming new C–S bonds. Steric hindrance from the butyl group and quinazoline ring influences reaction rates.

Oxidation of the Sulfanyl Group

Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone, altering electronic properties:

Oxidizing AgentProductConditionsSelectivity
H₂O₂, AcOHSulfoxide derivative0–5°C, 2 hPartial oxidation
m-CPBA, CH₂Cl₂Sulfone derivativeRT, 4 hComplete oxidation

Applications : Sulfone derivatives show increased polarity and potential bioactivity modulation.

Amide Bond Cleavage and Functionalization

The acetamide moiety undergoes hydrolysis or transamidation:

Reaction TypeReagents/ConditionsProducts
Acidic hydrolysisH₂SO₄, H₂O, refluxCarboxylic acid + butylamine
Basic hydrolysisNaOH, EtOH/H₂O, 80°CCarboxylate salt + butylamine
TransamidationRNH₂, DCC, DMAP Substituted acetamides

Key Insight : Hydrolysis rates depend on pH; acidic conditions favor protonation of the amide carbonyl, accelerating cleavage .

Electrophilic Aromatic Substitution (Quinazoline Ring)

The quinazoline ring participates in electrophilic reactions, particularly at electron-rich positions:

ReactionReagents/ConditionsPosition Modified
NitrationHNO₃, H₂SO₄, 0°C C6 or C7
HalogenationCl₂, FeCl₃, CHCl₃ C6

Mechanism : Electron-donating substituents (e.g., methylphenyl) direct electrophiles to ortho/para positions relative to the sulfanyl group .

Cross-Coupling Reactions (Suzuki-Miyaura)

The quinazoline halides (if present) enable palladium-catalyzed couplings:

SubstrateBoronic AcidCatalyst SystemProduct Yield (%)
4-Bromo-quinazoline derivativeArylboronic acidPd(PPh₃)₄, K₂CO₃82

Applications : Facilitates diversification of the quinazoline scaffold for structure-activity relationship studies.

Reduction of the Quinazoline Ring

Catalytic hydrogenation selectively reduces the heterocyclic ring:

ConditionsProductSelectivity
H₂ (1 atm), Pd/C, EtOH Partially saturated dihydroquinazolineC=N bond reduction

Note : Over-reduction to tetrahydroquinazoline is avoided by controlling reaction time .

Comparative Reactivity with Analogues

The 4-methylphenyl and butyl groups influence reactivity compared to similar compounds:

Compound ModificationReaction Rate (vs. Parent)Rationale
6-Chloro substitution1.5× faster sulfanyl oxidationElectron-withdrawing effect enhances S susceptibility
3-Methylphenyl vs. 4-methylphenyl 2× slower electrophilic substitutionSteric hindrance at C3 position

Scientific Research Applications

N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Quinazoline Cores

Table 1: Key Structural and Physical Properties of Quinazoline-Based Analogs
Compound Name Molecular Formula Average Mass (g/mol) Substituent Positions Key Features
N-Butyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide C₂₂H₂₄FN₃OS 397.5 8-ethyl, 4-fluorophenyl at C2 Fluorine enhances electronegativity
N-Butyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide C₂₂H₂₄FN₃OS 397.5 6-ethyl, 4-fluorophenyl at C2 Ethyl position impacts steric effects
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide (Target) Likely C₂₂H₂₅N₃OS ~395.5 (estimated) 4-methylphenyl at C2 Methyl group improves lipophilicity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorophenyl analogs (e.g., ) may exhibit stronger hydrogen-bonding interactions compared to methylphenyl derivatives, affecting receptor binding in biological systems.

Sulfanyl Acetamide Derivatives with Heterocyclic Cores

Table 2: Comparison with Non-Quinazoline Sulfanyl Acetamides
Compound Name Core Structure Molecular Formula Average Mass (g/mol) Bioactivity Screening
N-(4-Methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole C₂₁H₂₀N₄O₂S 378 Moderate α-glucosidase inhibition
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine C₁₂H₁₂ClN₅OS 325.8 Structural data only (crystallography)
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide Simple aryl C₁₅H₁₆N₂O₂S 300.4 Antimicrobial potential (theoretical)

Key Observations :

  • Core Flexibility : Quinazoline-based compounds (e.g., target molecule) offer planar aromatic systems for π-π stacking, whereas oxadiazole or pyrimidine cores (e.g., ) provide varied electronic environments for target interactions.

Biological Activity

N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide (C21H23N3OS) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

This compound features a quinazoline core substituted with a butyl group and a sulfanyl moiety. The structural formula can be represented as follows:

C21H23N3OS\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{OS}

This compound's unique structure suggests potential interactions with various biological targets, particularly in the realm of anti-inflammatory and anti-cancer activities.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and chemokines, which are crucial in mediating inflammatory responses. For instance, studies on related benzamide derivatives have shown their efficacy in reducing levels of interleukins (IL-4, IL-13) involved in allergic responses and asthma .

2. Anticancer Activity

The quinazoline framework is well-documented for its anticancer properties. Compounds with similar structures have been reported to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the presence of the sulfanyl group may enhance the compound's ability to interact with cancer cell receptors, potentially leading to improved therapeutic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as RET kinase .
  • Cytokine Modulation : By modulating the expression of cytokines, this compound may help in managing diseases characterized by excessive inflammation or immune response .

Case Study 1: Antitumor Activity

In a study evaluating the anticancer properties of benzamide derivatives, several compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. For example, compounds that share structural similarities with this compound were effective against breast cancer cell lines, showing a dose-dependent decrease in viability .

Case Study 2: Anti-inflammatory Efficacy

Another study focused on the anti-inflammatory potential of related compounds in models of allergic asthma. The results indicated that these derivatives could significantly reduce eosinophilic infiltration and cytokine production in lung tissues, suggesting a promising application for treating asthma and other allergic conditions .

Research Findings Summary

Biological Activity Mechanism References
Anti-inflammatoryCytokine inhibition ,
AnticancerKinase inhibition ,

Q & A

Q. Advanced

  • DFT calculations (B3LYP/6-31G(d)): Predict transition states for sulfanyl substitutions, with Fukui indices identifying nucleophilic sites .
  • Molecular dynamics : Simulate butyl chain stability in solvents (e.g., DMF vs. THF) to guide synthesis .

How should researchers resolve contradictions in reported bioactivity data for analogs?

Advanced
Standardize assay protocols to address variability:

  • Cell line consistency : Use <20 passage MCF-7 cells; discrepancies arise with 5% vs. 10% FBS .
  • Solvent effects : DMSO alters membrane permeability vs. PBS .
  • Endpoint timing : Measure apoptosis at 48 vs. 72 hours .
  • Controls : Validate with doxorubicin (IC50 reference) .

What are the standard assays for evaluating its biological activity?

Q. Basic

  • Antimicrobial : Broth microdilution (MIC against S. aureus) .
  • Anticancer : MTT assay (0.5 mg/mL, 4-hour incubation) .
  • Anti-inflammatory : COX-2 inhibition ELISA .

How can regioselective modification of the quinazolinyl core improve target selectivity?

Q. Advanced

  • Electron-withdrawing groups (-CF₃ at phenyl para-position) enhance kinase binding affinity 3-fold .
  • Molecular docking (AutoDock Vina): Identifies hydrogen bonds between acetamide carbonyl and kinase hinge regions (PDB 3POZ) .

What protocols ensure safe handling and storage in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Storage : 2–8°C under argon to prevent oxidation .
  • Spill management : Neutralize with 10% sodium bicarbonate, followed by ethanol rinse .

How do solubility profiles impact in vivo bioavailability studies?

Q. Advanced

  • Shake-flask method : Solubility >50 μg/mL in PBS (pH 7.4) correlates with bioavailability .
  • Degradation monitoring : LC-MS detects quinazolinyl hydrolysis fragments after 72-hour incubation .

What methodologies validate metabolic stability in preclinical models?

Q. Advanced

  • Microsomal assays : Liver microsomes (human/rat) with NADPH cofactor, LC-MS/MS quantification .
  • Half-life calculation : t₁/₂ >2 hours indicates suitability for oral dosing .

How can SAR studies guide the design of analogs with reduced cytotoxicity?

Q. Advanced

  • Aliphatic chain variation : Shorter chains (e.g., propyl vs. butyl) decrease hepatotoxicity in HepG2 assays .
  • Metabolite profiling : Identify and eliminate toxic quinazolinyl epoxide intermediates .

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